

An In-depth Technical Guide to the Chemical Properties of 3-Cyanobutanoic Acid

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Compound of Interest

Compound Name: 3-Cyanobutanoic acid

Cat. No.: B3211367

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Abstract

This technical guide provides a comprehensive overview of the known chemical properties of **3-cyanobutanoic acid**. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with computationally predicted properties to offer a profile of this compound. The guide covers physicochemical properties, reactivity, and generalized experimental protocols for synthesis and analysis, designed to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using logical diagrams.

Introduction

3-Cyanobutanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, presents potential as a versatile building block in organic synthesis. Its structure suggests possibilities for diverse chemical transformations, making it a compound of interest for the synthesis of novel pharmaceutical intermediates and other fine chemicals. This guide aims to consolidate the currently available information on **3-cyanobutanoic acid** and to provide predictive insights into its chemical behavior.

Physicochemical Properties

Precise experimental data for the physical properties of **3-cyanobutanoic acid** are largely unavailable. The following tables summarize the basic identifiers and a combination of the sparse available data and computationally predicted values to provide a working profile of the compound.

Table 1: General Identifiers for 3-Cyanobutanoic Acid

Identifier	Value	Source
IUPAC Name	3-cyanobutanoic acid	[1]
CAS Number	108747-49-5	[1]
Molecular Formula	C ₅ H ₇ NO ₂	[1]
Molecular Weight	113.12 g/mol	[1]
Canonical SMILES	<chem>CC(C#N)CC(=O)O</chem>	[1]

Table 2: Physical and Chemical Properties of 3-Cyanobutanoic Acid

Property	Value	Notes
Melting Point	Not available	Experimental data is not reported in the searched literature.[2]
Boiling Point	Not available	Experimental data is not reported in the searched literature.[2]
Density	Not available	Experimental data is not reported in the searched literature.[2]
pKa	4.44	-
Solubility	Expected to be soluble in water and polar organic solvents.	Based on the presence of polar functional groups.

Chemical Reactivity

The chemical reactivity of **3-cyanobutanoic acid** is dictated by its two primary functional groups: the carboxylic acid and the nitrile.

- **Carboxylic Acid Group:** This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity, with a pKa of 4.44, is a key characteristic.
- **Nitrile Group:** The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding carboxylic acid (leading to a dicarboxylic acid) or amide intermediate. It can also be reduced to a primary amine.
- **Decarboxylation:** Like many β -cyanocarboxylic acids, **3-cyanobutanoic acid** may be susceptible to decarboxylation upon heating, although specific conditions for this compound are not documented.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **3-cyanobutanoic acid** are not readily available. The following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.

Synthesis

A plausible synthetic route to **3-cyanobutanoic acid** is the hydrolysis of a corresponding ester, such as ethyl 3-cyanobutanoate.

Reaction: Ethyl 3-cyanobutanoate + H₂O $\xrightarrow{-(H^+ \text{ or } OH^-)}$ **3-Cyanobutanoic acid** + Ethanol

Generalized Protocol for Alkaline Hydrolysis:

- **Reaction Setup:** Dissolve ethyl 3-cyanobutanoate in a suitable solvent like ethanol or a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.
- **Hydrolysis:** Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the flask. The mixture is then heated to reflux and stirred for a period of time, which can be monitored by thin-layer chromatography (TLC).

- **Workup:** After the reaction is complete, the mixture is cooled to room temperature. The ethanol is typically removed under reduced pressure.
- **Acidification:** The remaining aqueous solution is cooled in an ice bath and acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2. This protonates the carboxylate to form the carboxylic acid.
- **Isolation:** The product, **3-cyanobutanoic acid**, can then be isolated by extraction with an organic solvent (e.g., ethyl acetate or diethyl ether).
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The primary method for purifying solid organic acids like **3-cyanobutanoic acid** is recrystallization.

Generalized Protocol for Recrystallization:

- **Solvent Selection:** Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or mixtures of water with a miscible organic solvent are often good starting points for polar molecules.
- **Dissolution:** Dissolve the crude **3-cyanobutanoic acid** in a minimum amount of the hot solvent.
- **Decolorization (Optional):** If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
- **Crystallization:** Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- **Isolation:** Collect the purified crystals by vacuum filtration.

- Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

Analytical Methods

Standard analytical techniques can be used to characterize **3-cyanobutanoic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would provide information on the number and connectivity of hydrogen atoms. Expected signals would correspond to the methyl, methine, and methylene protons.
 - ^{13}C NMR: Would show distinct signals for the four different carbon environments: the carboxylic acid carbon, the nitrile carbon, and the two aliphatic carbons.
- Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, $\sim 3300\text{-}2500\text{ cm}^{-1}$), the C=O stretch of the carboxylic acid ($\sim 1700\text{ cm}^{-1}$), and the C \equiv N stretch of the nitrile group ($\sim 2250\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern of the molecule.

Mandatory Visualizations

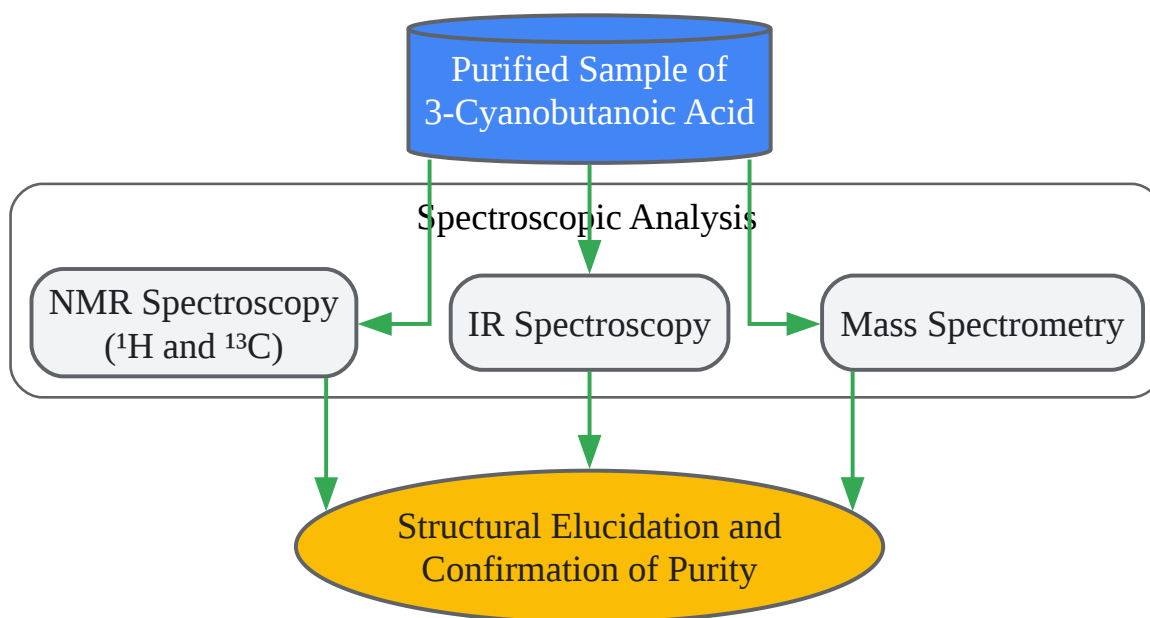
Logical Workflow for Synthesis and Purification



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Caption: A generalized workflow for the synthesis and purification of **3-cyanobutanoic acid**.

Logical Workflow for Analytical Characterization



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Caption: A typical workflow for the analytical characterization of **3-cyanobutanoic acid**.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals no specific information regarding the biological activity of **3-cyanobutanoic acid**. Consequently, there are no known signaling or metabolic pathways in which this compound is involved. This represents a significant gap in the current knowledge and an area for potential future research.

Conclusion

3-Cyanobutanoic acid is a compound with clear potential in synthetic chemistry, yet it remains largely uncharacterized in the public domain. This guide has compiled the available identifying information and supplemented it with predicted properties and generalized experimental protocols to provide a useful starting point for researchers. The lack of experimental physical data and any information on its biological effects underscores the need for further investigation to fully understand and exploit the chemical properties of this molecule.

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References

- 1. 3-cyanobutanoic acid 95.00% | CAS: 108747-49-5 | AChemBlock [achemblock.com]
- 2. chemsynthesis.com [chemsynthesis.com]
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